Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate
Description
Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core. The structure includes a hydroxyl group at position 8 of the pyrazine ring and a benzyl carbamate moiety attached via a methyl group at position 2. This compound is of interest due to its structural similarity to bioactive triazolopyrazine derivatives, which are explored for applications in medicinal chemistry, including cytotoxicity, cardioprotection, and metabolic regulation .
Properties
IUPAC Name |
benzyl N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-13-12-18-17-11(19(12)7-6-15-13)8-16-14(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,20)(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBVQDUYNHVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives, including Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate, as anticancer agents. Research indicates that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, the compound has shown promise as a selective inhibitor of PKMYT1, a kinase that regulates CDK1 phosphorylation crucial for cell cycle progression in cancer cells .
2. Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests its potential effectiveness in treating epilepsy. Studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine can exhibit anticonvulsant effects through modulation of neurotransmitter systems in the brain. This compound may enhance GABAergic transmission or inhibit excitatory neurotransmission pathways .
3. Neurokinin Receptor Modulation
The compound acts as a selective antagonist at the Neurokinin-3 (NK-3) receptor. This receptor is implicated in various neurological disorders and modulating its activity could provide therapeutic benefits for conditions such as anxiety and depression. The ability to selectively target NK-3 receptors positions this compound as a candidate for developing novel treatments for these disorders.
Case Studies
Several case studies have documented the effectiveness of triazolo[4,3-a]pyrazine derivatives in preclinical models:
Mechanism of Action
The mechanism by which Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The triazolopyrazine scaffold allows for extensive structural modifications. Key analogs and their distinguishing features include:
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., ω-alkylcarboxylic acids) exhibit higher aqueous solubility due to ionizable groups, whereas tert-butyl carbamates and benzyl carbamates are more lipophilic .
- Stability : The tert-butyl group in analogs like compound 15 () may confer steric protection to the carbamate, enhancing stability against hydrolysis compared to benzyl carbamates .
- Synthetic Yields : Benzyl carbamate derivatives are synthesized in moderate yields (e.g., 61–76% in –2), comparable to amide derivatives (50–92% in ) .
Biological Activity
Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a novel compound that has garnered attention for its potential biological activities, particularly in the field of antibacterial research. This article will explore the biological activity of this compound by examining its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅O₃ |
| Molecular Weight | 299.28 g/mol |
| CAS Number | 2034325-18-1 |
The compound contains a triazole ring fused to a pyrazine moiety, which is known to contribute to its biological activity. The presence of the hydroxyl group and carbamate functionality enhances its interaction with biological targets.
This compound exhibits antibacterial properties primarily through its interaction with bacterial cell membranes and intracellular targets. Research indicates that it demonstrates moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
Biochemical Pathways
The compound's mechanism involves:
- Inhibition of Cell Wall Synthesis : It disrupts the synthesis of peptidoglycan in bacterial cell walls.
- Interference with Metabolic Pathways : It may inhibit key enzymes involved in bacterial metabolism, leading to cell death.
Antibacterial Activity
In vitro studies have shown that this compound exhibits significant antibacterial effects. The Minimum Inhibitory Concentration (MIC) values against various strains are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Case Studies
- Study on Antimicrobial Efficacy : A recent study compared the efficacy of this compound with standard antibiotics. The results demonstrated that this compound had comparable or superior activity against resistant strains of bacteria when tested alongside conventional treatments like chloramphenicol .
- Preclinical Trials : In preclinical studies focusing on its therapeutic potential for infectious diseases, this compound showed promising results in reducing bacterial load in infected animal models. These findings suggest a potential pathway for developing new antibacterial therapies based on this compound .
Q & A
Q. What are the primary synthetic routes for synthesizing Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate?
The compound is synthesized via cyclization of 3-hydrazinopyrazin-2-ones with cyclic anhydrides (e.g., succinic or glutaric anhydrides) in dimethylformamide (DMFA) under reflux for 12 hours, yielding 51–65%. Subsequent amidation involves activating the carboxylic acid group with carbonyldiimidazole (CDI) in anhydrous dioxane, followed by reaction with amines (aliphatic or aromatic) to form amide derivatives (50–92% yields). Key intermediates and reaction conditions are validated by elemental analysis and ¹H NMR .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on ¹H NMR spectroscopy. Key spectral features include:
- Absence of NH proton signals (indicative of cyclization).
- Broad OH singlet at δ 12.10–12.35 ppm.
- Distinct CH₂ signals (δ 2.20–3.20 ppm) for alkyl chains.
- Doublets for pyrazinone H-5 (δ 7.15–7.22 ppm) and H-6 (δ 7.56–7.66 ppm). Amidation is confirmed by the disappearance of OH signals and appearance of NH singlets (δ 9.80–10.00 ppm) .
Q. What spectroscopic and analytical techniques are critical for characterizing derivatives of this compound?
- ¹H/¹³C NMR : Assigns proton environments and confirms cyclization/functionalization.
- HRMS (ESI) : Validates molecular formulas (e.g., exact mass matching for intermediates like C₁₉H₂₃N₅NaO₂ [M+Na]⁺: 376.1749) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize cyclization yields during synthesis?
Yield optimization requires precise control of reaction parameters:
- Solvent Choice : DMFA enhances cyclization efficiency compared to polar aprotic solvents like DMSO.
- Reaction Time : Prolonged heating (12+ hours) ensures complete ring closure.
- Anhydrous Conditions : Prevents hydrolysis of intermediates. Substituting succinic anhydride with bulkier analogs (e.g., substituted glutaric anhydrides) may improve regioselectivity .
Q. What strategies resolve contradictions in biological activity data for derivatives?
Discrepancies in cytotoxicity or cardioprotection profiles can arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance membrane stabilization but reduce solubility.
- Stereochemical Variations : Chiral separation (e.g., SFC on CHIRALCEL OD-H) isolates enantiomers with divergent activities. Computational tools like PASS (Prediction of Activity Spectra for Substances) guide prioritization of derivatives for in vitro validation .
Q. How can amide derivatization expand the compound’s pharmacological potential?
Amide formation via CDI-mediated activation introduces diverse pharmacophores:
- Aromatic Amides : Improve binding to hydrophobic pockets (e.g., P2X7 receptor antagonism).
- Aliphatic Amides : Enhance solubility for CNS-targeted applications. For example, substituting benzyl groups with pyrazinyl moieties increases inotropic activity in cardiac models .
Q. What role do computational methods play in designing analogs of this compound?
- Molecular Docking : Predicts binding affinity to targets like P2X7 receptors (IC₅₀ < 1 nM for optimized derivatives).
- DFT Calculations : Models electronic effects of substituents (e.g., trifluoromethyl groups) on reactivity.
- SAR Analysis : Identifies critical positions (e.g., C-3 alkyl chain length) for activity modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
